RAD14 protein - 147953-53-5

RAD14 protein

Catalog Number: EVT-1517947
CAS Number: 147953-53-5
Molecular Formula: C6H14N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods: The synthesis of RAD14 protein typically involves recombinant DNA technology. The gene encoding RAD14 is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast. The host cells are cultured under conditions that promote protein expression, often induced by specific sugars or temperature changes.

Technical Details: For example, in one study, RAD14 was expressed as a glutathione S-transferase (GST) fusion protein to facilitate purification. The yeast strain used for expression was treated with galactose to induce the synthesis of the fusion proteins. After cell lysis, the proteins were purified using affinity chromatography techniques, allowing for the isolation of RAD14 from other cellular components .

Molecular Structure Analysis

Structure: The RAD14 protein exhibits a complex three-dimensional structure that is essential for its function in DNA repair. Structural studies have revealed that RAD14 contains specific domains responsible for binding to damaged DNA sites.

Data: X-ray crystallography has provided insights into the molecular architecture of RAD14, revealing its interaction sites with DNA and other proteins involved in the repair process. The protein's structure allows it to recognize and bind to various types of DNA lesions effectively .

Chemical Reactions Analysis

Reactions: RAD14 participates in several biochemical reactions as part of its role in nucleotide excision repair. It recognizes DNA damage and recruits other proteins necessary for the repair process.

Technical Details: For instance, RAD14 forms a complex with other proteins such as RAD1 and RAD10, which together facilitate the incision of damaged DNA strands. In experimental setups, RAD14 has been shown to enhance the endonuclease activity of these complexes on UV-irradiated DNA substrates .

Mechanism of Action

Process: The mechanism by which RAD14 operates involves several steps:

  1. Damage Recognition: RAD14 scans the DNA for distortions indicative of damage.
  2. Complex Formation: Upon recognizing a lesion, RAD14 binds to it and recruits additional repair factors.
  3. DNA Excision: The assembled complex then incises the damaged DNA strand, allowing for subsequent repair synthesis.

Data: Studies have demonstrated that mutations in RAD14 can significantly impair its ability to recognize and repair UV-induced lesions, highlighting its critical role in maintaining genomic integrity .

Physical and Chemical Properties Analysis

Physical Properties: RAD14 is a soluble protein with a molecular weight typically around 50 kDa. Its stability can be influenced by factors such as pH and ionic strength during purification processes.

Chemical Properties: As a protein, RAD14 consists of amino acids linked by peptide bonds, exhibiting properties typical of globular proteins, including solubility in aqueous solutions and susceptibility to denaturation under extreme conditions.

Relevant data indicate that the protein maintains its functional conformation under physiological conditions but may lose activity when subjected to extreme temperatures or pH levels .

Applications

RAD14 has significant scientific applications:

  • DNA Repair Studies: It serves as a model for understanding nucleotide excision repair mechanisms.
  • Genetic Engineering: Researchers utilize RAD14 in studies aimed at improving DNA repair pathways in various organisms.
  • Cancer Research: Given its role in repairing DNA damage, understanding RAD14 can contribute to cancer research, particularly regarding how cells respond to genotoxic stress from radiation or chemotherapy.
Introduction to RAD14 Protein

RAD14 is an essential DNA damage recognition factor within the Nucleotide Excision Repair (NER) pathway of Saccharomyces cerevisiae (baker’s yeast). As the functional ortholog of human XPA (xeroderma pigmentosum complementation group A), RAD14 serves as a scaffold protein that coordinates the assembly of the NER incision complex at sites of DNA damage. Its role in recognizing diverse helix-distorting lesions—including UV-induced cyclobutane pyrimidine dimers (CPDs) and chemical adducts—makes it indispensable for genomic integrity. Defects in RAD14 or its mammalian counterpart result in extreme UV sensitivity and cancer predisposition, underscoring its biological significance [1] [3] [8].

Historical Discovery and Nomenclature

The identification of RAD14 emerged from pioneering work on yeast DNA repair mutants in the late 20th century. Key studies by Friedberg and colleagues characterized S. cerevisiae strains with hypersensitivity to ultraviolet (UV) radiation, termed rad (radiation-sensitive) mutants. Among these, rad14 mutants exhibited severe defects in excising UV-induced DNA lesions, placing RAD14 within the RAD3 epistasis group dedicated to NER [8].

The name "RAD14" follows the standardized yeast gene nomenclature system:

  • RAD: Denotes membership in the radiation-sensitive gene family.
  • 14: Reflects its sequential identification among NER genes (RAD1, RAD2, RAD3, etc.).

Homology cloning later revealed that RAD14 shares 28% sequence identity with human XPA, establishing it as a model for studying the molecular basis of xeroderma pigmentosum (XP), a human autosomal recessive disorder characterized by defective NER and extreme skin cancer susceptibility [3] [8].

Genomic Context and Evolutionary Conservation

Genomic Locus and Sequence Features

  • Chromosomal Location: RAD14 (systematic name YMR201C) resides on chromosome XIII of S. cerevisiae (coordinates 665,845–667,044, complementary strand) [3] [7].
  • Gene Structure: Encodes a 371-amino-acid protein (molecular weight: 43.0 kDa) with an isoelectric point of 7.36. Domain architecture includes:
  • N-terminal zinc finger motif (C4-type) essential for DNA binding.
  • Central globular domain mediating protein-protein interactions.
  • Disordered C-terminus involved in complex assembly [1] [10].

Evolutionary ConservationRAD14/XPA orthologs are conserved across eukaryotes, reflecting the pathway’s fundamental role in genome maintenance. Key insights include:

  • Sequence Identity: RAD14 shares 28% identity with human XPA, rising to 45% in the DNA-binding core domain [4] [10].
  • Functional Equivalence: Human XPA complements NER defects in rad14Δ yeast, confirming functional conservation [8].
  • Taxonomic Distribution: Orthologs are present in fungi, plants, metazoans, and protists but absent in prokaryotes, indicating a eukaryotic innovation [6].

Table 1: Structural Features of RAD14 Protein

PropertyValueFunctional Significance
Length (aa)371Scaffold for multi-protein NER complex
Zinc Finger MotifC₄-type (Cys-X₂-Cys-X₁₃-Cys-X₂-Cys)DNA damage sensing
DNA-Binding AffinityKd = 10⁻⁷ M (junctional DNA)Preferential binding to ds/ssDNA junctions
Abundance (molecules/cell)1,030 ± 169Sufficient for lesion scanning

Table 2: Evolutionary Conservation of RAD14/XPA Orthologs

OrganismGeneSequence Identity to RAD14 (%)Key Functional Domain
Saccharomyces cerevisiaeRAD14100Zinc finger (aa 98–219)
Homo sapiensXPA28Central DNA-binding domain
Arabidopsis thalianaXPA-125Replication Protein A (RPA) interaction
Schizosaccharomyces pomberad1330TFIIH binding

Role in Nucleotide Excision Repair (NER) Pathway

NER corrects bulky, helix-distorting DNA lesions via a conserved multi-step mechanism. RAD14 functions at the damage verification and repair scaffold assembly stages.

Damage Recognition and Verification

  • Lesion Specificity: RAD14 recognizes diverse lesions, including:
  • UV-induced photoproducts (6-4 PPs, CPDs).
  • Chemical adducts (e.g., cisplatin crosslinks, benzo[a]pyrene-guanine adducts).
  • Mechanism of Action:
  • Initial Scanning: The XPC-RAD23 complex detects DNA distortions in global genome NER (GG-NER). RAD14 is recruited subsequently.
  • Damage Verification: RAD14 binds ds/ssDNA junctions with high affinity, confirming lesion presence. Structural studies show it kinks DNA by 70°–78°, stabilizing the repair bubble [4] [10].
  • Dimeric Binding: Two RAD14 molecules encircle the lesion, inducing sharp DNA bending that facilitates downstream protein recruitment [10].

Scaffold Function in Incision Complex Assembly

RAD14 coordinates the assembly of the NER pre-incision complex:

  • Key Interactions:
  • TFIIH: RAD14’s C-terminus binds the p62 and p44 subunits of transcription factor IIH (TFIIH), enabling DNA unwinding around the lesion.
  • RPA: Directly interacts with Replication Protein A, which coats undamaged ssDNA.
  • XPF-ERCC1: Recruits the endonuclease complex for 5’ incision.
  • XPG: Stabilizes the 3’ incision site [4] [8] [9].

Table 3: RAD14 Protein Interaction Network in NER

InteractorInteraction DomainFunctionAssay Type
TFIIH (p62)C-terminal disorderedDNA unwindingCo-crystal structure
RPA70Central globular domainssDNA stabilizationAffinity capture-MS
XPF-ERCC1Zinc finger domain5’ incision catalysisReconstituted complex
Rad1-Rad10N-terminal motifCleavage of damaged oligonucleotidesGenetic interactions

Subpathway Specificity

RAD14 participates in both NER branches:

  • Global Genome NER (GG-NER): Collaborates with XPC-RAD23 for lesion detection in transcriptionally silent regions.
  • Transcription-Coupled NER (TC-NER): Recruited via stalled RNA polymerase II, independent of XPC [9].

Table 4: RAD14-Dependent NER Stages and Molecular Partners

NER StageKey StepsRAD14 Function
Damage RecognitionLesion detection by XPC-RAD23Verification and stabilization of kinked DNA
Pre-IncisionTFIIH recruitment, DNA unwinding (20 bp)Scaffold for TFIIH-RPA-XPG loading
IncisionDual incision by XPF-ERCC1 (5’) and XPG (3’)Positioning of endonucleases
Post-ExcisionGap filling by Pol δ/ε, ligation by Lig1Dissociates after incision verification

Structural Insights from RAD14-DNA Complexes

High-resolution structures reveal how RAD14 accommodates diverse lesions:

  • Cisplatin Adduct Recognition: RAD14 binds 1,2-GG intrastrand crosslinks without direct contact with platinum, instead sensing DNA bending [4].
  • AAF-Guanine Adducts: RAD14 flips the damaged base outward, stabilizing it via hydrophobic pockets (PDB: 5LCL) [10].
  • Conserved Mechanism: Despite structural differences in lesions, RAD14 induces a unified kinked DNA topology (~70° bend), acting as a universal flexibility sensor [10].

Properties

CAS Number

147953-53-5

Product Name

RAD14 protein

Molecular Formula

C6H14N2

Synonyms

RAD14 protein

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